
Cefilavancin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
セフィラバンシンは、共有結合で結合したグリコペプチド-セファロスポリン(β-ラクタム)ヘテロダイマー抗生物質です。 グラム陽性菌に対して、その構成要素よりも著しく高い活性を示します 。 この化合物は、特にメチシリン耐性黄色ブドウ球菌(MRSA)およびその他の耐性菌株に効果的です .
準備方法
セフィラバンシンは、グリコペプチド部分とセファロスポリン部分のカップリングを含む、複雑な多段階プロセスによって合成されます。合成経路は、通常、次の手順を含みます。
グリコペプチド部分の調製: これは、ペプチドカップリング反応によるグリコペプチドコア構造の合成を含みます。
セファロスポリン部分の調製: セファロスポリンコアは、β-ラクタム環形成とそれに続く官能基化によって合成されます。
カップリング反応: グリコペプチド部分とセファロスポリン部分は、特定の条件下でカップリング反応によって共有結合して、最終的なヘテロダイマー構造を形成します.
化学反応の分析
Functional Group Transformations
Cefilavancin’s hybrid structure facilitates distinct reactivity patterns:
Key Functional Groups
- β-Lactam ring : Susceptible to nucleophilic attack but stabilized by adjacent bulky substituents .
- Glycopeptide backbone : Participates in oxidation-reduction reactions (e.g., hydroxyl group oxidation).
- Aminothiazole moiety : Undergoes electrophilic substitution at the thiazole ring .
Reactivity Observations
- Oxidation : Hydrogen peroxide oxidizes hydroxyl groups in the glycopeptide segment, forming ketones or carboxylic acids.
- Reduction : Sodium borohydride selectively reduces carbonyl groups in the cephalosporin domain.
- Hydrolysis :
Stability Under Various Conditions
This compound’s stability profile is critical for its pharmacokinetics:
Mechanistic Insights
This compound’s dual reactivity enables synergistic antibacterial effects:
- β-Lactam moiety inhibits penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking .
- Glycopeptide domain binds lipid II’s D-Ala-D-Ala epitope, preventing peptidoglycan elongation .
This dual mechanism enhances potency against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 0.03 μg/ml , outperforming vancomycin and daptomycin .The chemical reactivity of this compound underscores its role as a next-generation antibiotic, combining synthetic complexity with robust stability in physiological conditions. Further studies on reaction kinetics and catalytic degradation pathways could optimize its therapeutic application.
科学的研究の応用
Clinical Applications
Cefilavancin has shown promising results in various clinical settings:
- Complicated Skin and Skin Structure Infections (cSSSIs) : In phase 2 clinical trials, this compound demonstrated a cure rate of 91.7% in treating cSSSIs, comparable to vancomycin's 90.7% . Its efficacy against MRSA has been particularly noted, with minimum inhibitory concentration (MIC) values as low as 0.03 μg/ml against MRSA isolates.
- Acute Bacterial Skin and Skin Structure Infections (ABSSSIs) : this compound is being evaluated for its effectiveness in treating ABSSSIs caused by resistant strains of bacteria. The drug's ability to maintain therapeutic plasma concentrations above the MIC for MRSA supports its potential use in severe infections .
- Treatment of VISA : this compound has exhibited significant activity against heterogeneous VISA strains, with MIC values lower than those of other comparators like daptomycin and linezolid .
Comparative Efficacy
A comparison table summarizing this compound's efficacy against various pathogens is presented below:
Pathogen | This compound MIC (μg/ml) | Vancomycin MIC (μg/ml) | Daptomycin MIC (μg/ml) |
---|---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 0.03 | 1-2 | 0.5 |
Vancomycin-intermediate Staphylococcus aureus (VISA) | 0.125 | 2 | 1 |
Vancomycin-resistant Enterococci (VRE) | 0.5 | >32 | 8 |
Safety Profile
In clinical studies, this compound has demonstrated a favorable safety profile with fewer adverse effects compared to traditional therapies. Common side effects included mild gastrointestinal disturbances and skin reactions, which were generally well-tolerated . The incidence of pruritus was notably higher in patients treated with vancomycin compared to those receiving this compound.
Ongoing Research and Development
This compound is currently undergoing further clinical evaluation:
- Phase 3 Trials : Theravance Biopharma and R-Pharm are conducting phase 3 trials in Russia focusing on its use for complicated skin infections . These studies aim to confirm earlier findings regarding its efficacy and safety.
- Potential for Broader Applications : Beyond skin infections, researchers are exploring this compound's potential applications in treating other serious infections caused by resistant Gram-positive bacteria. Its unique mechanism may also make it a candidate for combination therapies aimed at overcoming multidrug resistance .
作用機序
セフィラバンシンは、他の抗生物質とは異なる独自の作用機序によって機能します。主に、細胞壁前駆体ユニットのD-アラニル-D-アラニン末端に結合することによって、細菌の細胞壁合成を阻害します。この阻害は、細菌細胞壁の構造的完全性に不可欠な架橋プロセスを破壊し、細胞溶解と死につながります。 さらに、セフィラバンシンは細菌のバイオフィルムを破壊することができ、慢性感染症に効果的です .
類似の化合物との比較
セフィラバンシンは、他のグリコペプチドおよびセファロスポリン抗生物質と比較されます。
バンコマイシン: セフィラバンシンと同様に、バンコマイシンはグリコペプチド系抗生物質ですが、セファロスポリン成分がありません。そのため、セフィラバンシンは特定の耐性菌株に対してより効果的です。
テイコプラニン: もう1つのグリコペプチド系抗生物質であるテイコプラニンにも、セファロスポリン成分がなく、異なる活性スペクトルを持っています。
セフタロリン: セファロスポリン系抗生物質であるセフタロリンには、グリコペプチド成分がありません。そのため、セフィラバンシンは、その二重の作用機序において独特です
セフィラバンシンの独自性は、共有結合で結合したグリコペプチド-セファロスポリン構造にあります。これは、より広い活性スペクトルと、耐性細菌株に対する有効性をもたらします。
類似化合物との比較
Cefilavancin is compared with other glycopeptide and cephalosporin antibiotics:
Vancomycin: Like this compound, Vancomycin is a glycopeptide antibiotic but lacks the cephalosporin component, making this compound more effective against certain resistant strains.
Teicoplanin: Another glycopeptide antibiotic, Teicoplanin, also lacks the cephalosporin component and has a different spectrum of activity.
Ceftaroline: A cephalosporin antibiotic, Ceftaroline, does not have the glycopeptide component, making this compound unique in its dual mechanism of action
This compound’s uniqueness lies in its covalently-linked glycopeptide-cephalosporin structure, providing a broader spectrum of activity and effectiveness against resistant bacterial strains.
生物活性
Cefilavancin, a novel antibiotic, is notable for its potent activity against Gram-positive bacteria, particularly those resistant to conventional treatments. This article delves into the biological activity of this compound, supported by various studies and clinical trials.
This compound operates primarily by inhibiting bacterial cell wall synthesis. It binds to the lipid II D-Ala-D-Ala precursor, disrupting peptidoglycan elongation and cross-linking. This mechanism is similar to that of vancomycin but offers enhanced stability against β-lactamases and resistance mechanisms commonly found in staphylococci .
Key Points:
- Target: Lipid II D-Ala-D-Ala epitope
- Effect: Inhibition of peptidoglycan synthesis
- Resistance: Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA)
Antimicrobial Spectrum
This compound has demonstrated significant efficacy against a range of Gram-positive pathogens. Its Minimum Inhibitory Concentration (MIC) values highlight its potency:
Pathogen | MIC (μg/ml) |
---|---|
MRSA | 0.03 |
VISA | 0.03 |
Vancomycin-intermediate S. aureus (VISA) | 0.125 |
Vancomycin-resistant S. aureus (VRSA) | 0.125 |
These values indicate that this compound is among the most effective agents against these resistant strains, outperforming other antibiotics such as daptomycin and linezolid .
Clinical Trials and Efficacy
This compound has undergone extensive clinical evaluation, particularly for complicated skin and soft tissue infections (cSSSIs). In Phase 2 trials, this compound demonstrated a cure rate comparable to that of vancomycin:
- This compound Cure Rate: 91.7%
- Vancomycin Cure Rate: 90.7%
Adverse effects were similar between treatment groups, with itching being more prevalent in the vancomycin cohort .
Case Study 1: Efficacy in MRSA Infection
In a murine model of MRSA infection, this compound exhibited an effective dose (ED50) of 0.19 mg/kg, significantly lower than the ED50 for vancomycin at 8.1 mg/kg . This indicates a higher potency and potential for lower dosing in clinical settings.
Case Study 2: Treatment of Complicated Skin Infections
A clinical trial involving patients with cSSSIs showed that this compound maintained plasma concentrations above the MIC for MRSA throughout the treatment duration, supporting its use as a first-line agent in resistant infections .
Pharmacokinetics
This compound is administered intravenously and has a half-life ranging from 9 to 13 hours. It is moderately bound to plasma proteins (~50%) and primarily excreted via renal filtration . This pharmacokinetic profile supports its suitability for treating severe infections requiring sustained antibiotic levels.
特性
CAS番号 |
722454-12-8 |
---|---|
分子式 |
C87H95Cl3N16O28S2 |
分子量 |
1983.3 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-[3-[[(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carbonyl]amino]propoxyimino]acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C87H95Cl3N16O28S2/c1-33(2)20-45(94-5)74(117)100-62-66(112)36-11-14-49(43(88)22-36)130-51-24-38-25-52(70(51)134-85-71(69(115)68(114)53(31-107)132-85)133-55-29-87(4,93)72(116)34(3)129-55)131-50-15-12-37(23-44(50)89)67(113)63-81(124)99-59(42-26-40(108)27-48(110)56(42)41-21-35(10-13-47(41)109)57(77(120)101-63)98-78(121)58(38)97-75(118)46(28-54(91)111)96-80(62)123)76(119)95-16-9-19-128-104-61(60-73(90)136-86(92)103-60)79(122)102-64-82(125)106-65(84(126)127)39(32-135-83(64)106)30-105-17-7-6-8-18-105/h6-8,10-15,17-18,21-27,33-34,45-46,53,55,57-59,62-64,66-69,71-72,83,85,94,107,112-116H,9,16,19-20,28-32,93H2,1-5H3,(H15-,91,92,95,96,97,98,99,100,101,102,103,104,108,109,110,111,117,118,119,120,121,122,123,124,126,127)/t34-,45+,46-,53+,55-,57+,58+,59-,62+,63-,64+,66+,67+,68+,69-,71+,72+,83+,85-,87-/m0/s1 |
InChIキー |
OGUAFUAJSPORAH-KHCCTVBNSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCON=C(C1=C(SC(=N1)N)Cl)C(=O)NC1C2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
異性体SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCO/N=C(/C1=C(SC(=N1)N)Cl)\C(=O)N[C@H]1[C@@H]2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
正規SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)NCCCON=C(C1=C(SC(=N1)N)Cl)C(=O)NC1C2N(C1=O)C(=C(CS2)C[N+]1=CC=CC=C1)C(=O)[O-])CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Cefilavancin; TD-1792; TD1792; TD 1792 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。